molecular formula C14H9F3O3 B13215020 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B13215020
M. Wt: 282.21 g/mol
InChI Key: RZFSIZXBVQXKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

IUPAC Name

4-hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)12-4-2-1-3-9(12)11-7-8(18)5-6-10(11)13(19)20/h1-7,18H,(H,19,20)

InChI Key

RZFSIZXBVQXKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.